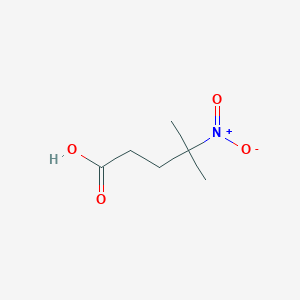

2-Amino-4-ethoxybutanoic acid

説明

Synthesis Analysis

The synthesis of 2-Amino-4-hydroxybutanoic acid, closely related to 2-Amino-4-ethoxybutanoic acid, can be achieved using a systems biocatalysis approach that combines aldol reactions with stereoselective transamination, demonstrating the compound's versatility as a chiral building block (Hernández et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Amino-4-ethoxybutanoic acid has been investigated through X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For instance, the structure of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized, highlighting the importance of intramolecular and intermolecular interactions in stabilizing the crystal structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

The compound's reactivity has been explored through its involvement in various chemical reactions. For example, the synthesis of substituted 4-aminobutanoic acids showcases the compound's versatility in generating potent inhibitors of gamma-aminobutyric acid aminotransferase, indicating its potential utility in biochemical modulation (Silverman et al., 1986).

Physical Properties Analysis

Although specific studies on the physical properties of 2-Amino-4-ethoxybutanoic acid were not directly found, the investigation of related compounds provides insight into methodologies and analytical techniques that can be applied to understand its physical characteristics, such as solubility, melting point, and crystalline structure.

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity with other chemical groups, and stability under various conditions, are crucial for understanding the potential applications of 2-Amino-4-ethoxybutanoic acid. Studies on closely related compounds, such as the synthesis and analysis of 4-amino-2-(substituted methyl)-2-butenoic acids, contribute to a broader understanding of the chemical behavior of similar amino acids (Silverman et al., 1986).

科学的研究の応用

Biocatalysis in Stereoselective Synthesis

2-Amino-4-ethoxybutanoic acid, a derivative of 2-amino-4-hydroxybutanoic acid, has potential applications in biocatalysis. Hernández et al. (2017) demonstrated the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade. This method couples an aldol reaction with a transamination, involving a class II pyruvate aldolase and a pyridoxal phosphate-dependent transaminase, showing potential for high-yield production of similar amino acid derivatives (Hernández et al., 2017).

Solid-Phase Peptide Synthesis

2-Amino-4-ethoxybutanoic acid may find relevance in the synthesis of chromogenic amino acids for protease assays. Badalassi et al. (2002) described the synthesis of a protected derivative of an amino acid, used for solid-phase peptide synthesis, serving as sequence-specific chromogenic protease substrates. This indicates a potential pathway for the incorporation of 2-amino-4-ethoxybutanoic acid derivatives in peptide-based assays (Badalassi et al., 2002).

Fluorescence Applications

Shimizu et al. (2009) explored the oxidative coupling of amino acids, including 2-amino derivatives, with alkynes to create isocoumarin derivatives, some exhibiting solid-state fluorescence. This suggests potential applications of 2-amino-4-ethoxybutanoic acid derivatives in creating fluorescent compounds for biochemical applications (Shimizu et al., 2009).

Corrosion Inhibition

A derivative of 2-amino-4-hydroxybutanoic acid was examined by Fadel and Yousif (2020) as a corrosion inhibitor. The synthesized compound showed potential as a mixed inhibitor for controlling both anodic and cathodic reactions in corrosion processes. This implies the possibility of using 2-amino-4-ethoxybutanoic acid derivatives in corrosion protection applications (Fadel & Yousif, 2020).

Natural Product Derivatives

The derivatives of amino acids, including those structurally similar to 2-amino-4-ethoxybutanoic acid, have been isolated from natural sources such as Gastrodia elata. These compounds might have implications in pharmaceutical and medicinal chemistry (Guo et al., 2015).

特性

IUPAC Name |

(2S)-2-amino-4-ethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSFMOVBARTLBW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170414 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-ethoxybutanoic acid | |

CAS RN |

17804-70-5 | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017804705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)